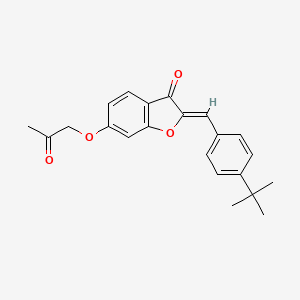

(Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

The compound “(Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative featuring a 4-(tert-butyl)benzylidene substituent at the C2 position and a 2-oxopropoxy group at the C6 position. Its Z-configuration ensures distinct electronic and steric properties, influencing reactivity and biological interactions. This compound is structurally related to derivatives studied for antiviral, anticancer, and enzyme-inhibitory applications .

Properties

IUPAC Name |

(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-14(23)13-25-17-9-10-18-19(12-17)26-20(21(18)24)11-15-5-7-16(8-6-15)22(2,3)4/h5-12H,13H2,1-4H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETUSHCNGNQNGH-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 4-(tert-butyl)benzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Attachment of the 2-Oxopropoxy Group: The final step involves the esterification of the benzofuran derivative with 2-oxopropanoic acid or its derivatives under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzylidene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzofuran and benzylidene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in fields like electronics or coatings.

Mechanism of Action

The mechanism by which (Z)-2-(4-(tert-butyl)benzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The benzofuran core and benzylidene group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency: Yields for benzofuran-3(2H)-one derivatives vary widely (6–93.5%), influenced by substituent complexity and reaction conditions. For example, compound 6v achieved 63.2% yield via method B , while compound 96 had a low 7% yield due to steric hindrance from the dimethylamino group .

Substituent Effects: Lipophilicity: The tert-butyl group in the target compound likely increases logP compared to methoxy or hydroxy substituents (e.g., 6v, 6y) . Electron Effects: Electron-donating groups (e.g., 4’-dimethylamino in compound 96) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., 4’-fluoro in compound 101) reduce reactivity . Biological Activity: The 2-oxopropoxy group in the target compound may confer redox activity, contrasting with the alkylating nitrogen mustards in compound AN–O-04 (CTC-50: 82.18 μM) .

Thermal Stability: Melting points correlate with hydrogen bonding capacity. Hydroxy-substituted derivatives (e.g., 6y, 6x) exhibit higher melting points (254.9–262.1°C) compared to non-polar tert-butyl analogs.

Contradictions and Limitations

- reports high yields (86.2–93.5%) for hydroxy/methoxy-substituted derivatives via method C, but shows lower yields (6–7%) for amino-substituted analogs, highlighting steric and electronic challenges .

- The anticancer mechanism of nitrogen mustards () conflicts with the target compound’s non-alkylating structure, necessitating further comparative studies.

Research Findings and Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.